5-Chloro-2-thiophenesulfonyl fluoride (CAS 108158-05-0) is a bifunctional heteroaromatic building block primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Featuring a molecular weight of 200.64 g/mol, the compound integrates a stable sulfonyl fluoride warhead with an orthogonal 5-chloro substituent on a thiophene core. Because it resists premature hydrolysis and degradation under standard aqueous and basic conditions, it serves as a robust precursor for late-stage functionalization, covalent drug design, and advanced materials synthesis where traditional sulfonyl chlorides would fail[1].
Substituting 5-chloro-2-thiophenesulfonyl fluoride with its direct chloride analog (5-chloro-2-thiophenesulfonyl chloride) fundamentally compromises processability; the chloride undergoes rapid hydrolysis in aqueous media and reacts indiscriminately with nucleophiles, preventing its use in multi-step syntheses without complex protecting-group strategies [1]. Furthermore, utilizing the unchlorinated analog (2-thiophenesulfonyl fluoride) eliminates the critical halogen handle required for downstream palladium-catalyzed cross-coupling, restricting the buyer's ability to elaborate the heteroaromatic core after the SuFEx linkage is established [2]. Consequently, this specific compound is required when both hydrolytic stability and bifunctional orthogonality are mandatory for the synthetic workflow.
A critical procurement differentiator for 5-chloro-2-thiophenesulfonyl fluoride is its resistance to aqueous degradation. Class-level data demonstrates that heteroaryl sulfonyl fluorides maintain >95% structural integrity after 24 hours in aqueous buffer (pH 7.4), whereas the corresponding sulfonyl chlorides degrade rapidly, often retaining <5% intact material under identical conditions [1]. This stability allows the compound to survive aqueous workups and biological assay conditions.
| Evidence Dimension | Intact material recovery after 24h in aqueous buffer (pH 7.4) |
| Target Compound Data | >95% recovery |
| Comparator Or Baseline | 5-chloro-2-thiophenesulfonyl chloride (<5% recovery) |
| Quantified Difference | >90% absolute increase in hydrolytic survival |
| Conditions | Aqueous buffer, pH 7.4, 24 hours at room temperature |
Buyers can eliminate the need for anhydrous handling and complex protecting-group strategies during multi-step synthesis.
The inclusion of the 5-chloro substituent provides a distinct synthetic advantage over unsubstituted 2-thiophenesulfonyl fluoride. The C-Cl bond serves as a competent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling >80% yield of 5-aryl derivatives while leaving the -SO2F group completely intact for subsequent SuFEx reactions[1]. The unsubstituted analog inherently yields 0% in such diversification attempts, forcing buyers to rely on pre-functionalized starting materials.
| Evidence Dimension | Yield of downstream Pd-catalyzed aryl coupling |
| Target Compound Data | >80% yield of diversified product |
| Comparator Or Baseline | 2-thiophenesulfonyl fluoride (0% yield, no reactive handle) |
| Quantified Difference | Enables structural diversification at the 5-position |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura conditions (e.g., arylboronic acid, Pd catalyst, mild base) |
Procuring this bifunctional reagent allows for the generation of diverse chemical libraries from a single starting material.
The electronic properties of the 5-chlorothiophene ring specifically tune the reactivity of the sulfonyl fluoride group. The electron-withdrawing nature of the chlorine atom, combined with the heteroaromatic core, increases the electrophilicity of the sulfur center compared to a standard phenylsulfonyl fluoride. This results in >90% conversion in SuFEx coupling with hindered phenols within 2 hours under DBU catalysis, whereas unactivated benzenesulfonyl fluorides often require extended reaction times or stronger bases to achieve comparable yields [1].
| Evidence Dimension | SuFEx coupling conversion with hindered phenols (2 hours) |
| Target Compound Data | >90% conversion |
| Comparator Or Baseline | Phenylsulfonyl fluoride (<70% conversion) |
| Quantified Difference | >20% higher conversion in a fixed timeframe |
| Conditions | DBU catalysis, room temperature, 2 hours |
Accelerates synthesis cycle times and improves yields when coupling with sterically demanding or less reactive nucleophiles.
Due to its established hydrolytic stability in physiological buffers, 5-chloro-2-thiophenesulfonyl fluoride is a highly effective building block for developing targeted covalent inhibitors. The S-F bond remains inert until it encounters specific activating microenvironments (such as a properly positioned tyrosine or lysine residue in a protein binding pocket), providing higher assay reproducibility and target specificity than rapidly hydrolyzing sulfonyl chlorides for in vitro and in vivo screening [1].
In bioconjugation applications where multiple functionalization steps are required, this compound acts as a reliable bifunctional linker. The orthogonal nature of the SuFEx reaction and the 5-chloro handle allows researchers to attach a biomolecule via the -SO2F group, and subsequently install a fluorophore or affinity tag via palladium-catalyzed cross-coupling at the chloro position without cross-reactivity, a workflow impossible with unchlorinated analogs [2].
For the industrial synthesis of modified polymers or surfaces, the accelerated SuFEx kinetics driven by the electron-withdrawing 5-chlorothiophene core enable rapid functionalization of phenolic or amine-rich substrates. This provides a more efficient and scalable process compared to using unactivated phenylsulfonyl fluorides, reducing catalyst loading and reaction times during bulk material modification [3].